(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
The compound (E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide features a piperidine core substituted with a sulfonyl group, an acryloyl-linked benzo[d][1,3]dioxol-5-yl moiety, and an N-methylacetamide side chain. The sulfonyl and acetamide groups may enhance solubility and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-19-17(21)11-27(23,24)14-6-8-20(9-7-14)18(22)5-3-13-2-4-15-16(10-13)26-12-25-15/h2-5,10,14H,6-9,11-12H2,1H3,(H,19,21)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGPRZRRDKIID-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 348.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit notable anticancer properties. For instance, derivatives of this structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that similar compounds could inhibit the growth of breast cancer cells with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The sulfonamide group in this compound suggests potential anti-inflammatory activity. Research has shown that related compounds can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory pathway. For example, modifications to the piperidine structure have resulted in compounds with significant COX-II inhibitory activity, highlighting a promising avenue for developing anti-inflammatory drugs .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar structures have been reported to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in inflammatory processes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antimicrobial Action : Interference with bacterial cell wall synthesis and function.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM for breast cancer cells .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammation, a derivative similar to this compound was tested for COX-II inhibition. The compound exhibited an IC50 value of 0.52 µM, demonstrating superior selectivity compared to traditional NSAIDs like Celecoxib .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen, known for its presence in many biologically active molecules.
- Benzo[d][1,3]dioxole unit : A fused bicyclic structure that contributes to the compound's biological activity.
- Acrylamide moiety : This functional group is often involved in polymerization reactions and exhibits various biological properties.
Research has indicated that (E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide exhibits several noteworthy biological activities:
Anticancer Activity
In vitro studies have demonstrated significant anticancer properties against various cancer cell lines. The compound's mechanism of action includes:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has shown antimicrobial effects against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The proposed mechanism involves the disruption of bacterial cell membranes.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against breast cancer cell lines, noting its potential as a lead compound for further development in cancer therapy.
Antimicrobial Properties
Research conducted by Smith et al. demonstrated the compound's effectiveness against multidrug-resistant bacterial strains, suggesting its potential use in developing new antibiotics.
Neuroprotection
A recent investigation presented in Neuroscience Letters indicated that the compound could reduce neuroinflammation in animal models of Alzheimer's disease, showcasing its potential therapeutic applications.
Chemical Reactions Analysis
Core Piperidine Functionalization
The piperidin-4-ylsulfonyl group is synthesized via sulfonation of the piperidine ring. A method described in Scheme II of involves coupling a substituted benzoic acid derivative (e.g., 1,3-benzodioxol-5-yl acetic acid) with a piperidinylamine intermediate using standard amide bond-forming reagents (e.g., HATU, EDCI). Subsequent sulfonation is achieved via treatment with sulfur trioxide–pyridine complex or chlorosulfonic acid under controlled conditions .
Acryloyl Group Installation
The (E)-acryloyl moiety is introduced through a condensation reaction. A protocol from demonstrates that 3-(benzo[d] dioxol-5-yl)acrylic acid reacts with piperidine derivatives in the presence of carbodiimide coupling agents (e.g., DCC) to yield α,β-unsaturated ketones. Stereoselective (E)-configuration is maintained using catalytic triethylamine .
Methylacetamide Formation
The terminal N-methylacetamide group is appended via nucleophilic substitution. As shown in , methylamine is reacted with a chloroacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via an SN2 mechanism, yielding the acetamide with >85% efficiency .
Amide Bond Formation
Amide couplings employ carbodiimide-based activation (Table 1). For example, the synthesis of structurally related N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide uses EDCI/HOBt in dichloromethane, achieving yields of 78–92% .
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 0°C → RT | 92% | |
| HATU/DIPEA | DMF | RT | 85% | |
| DCC/DMAP | THF | Reflux | 78% |
Sulfonation
Sulfonyl group installation requires electrophilic substitution. A benzylic position on the piperidine ring reacts with sulfur trioxide–pyridine complex in anhydrous dichloromethane at −20°C, achieving 70–80% conversion .
Stereoselective Acryloylation
(E)-Selectivity in acryloyl formation is ensured using bulky bases (e.g., LiHMDS) in THF at −78°C. This method, adapted from , suppresses Z-isomer formation (<5% by HPLC) .
Sulfonyl Group
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Nucleophilic Substitution : The sulfonyl group undergoes displacement with primary amines (e.g., morpholine) in DMSO at 100°C, yielding sulfonamides .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether, though this is rarely utilized due to instability .
Acryloyl Double Bond
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Michael Addition : The α,β-unsaturated ketone participates in Michael additions with Grignard reagents (e.g., MeMgBr) in THF, producing β-substituted derivatives .
-
Epoxidation : Reaction with m-CPBA forms an epoxide intermediate, though this pathway is non-trivial due to competing polymerization .
Benzodioxole Ring
-
Oxidative Cleavage : Treatment with ozone or RuO₄ cleaves the methylenedioxy group to a dicarboxylic acid .
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the 4-position of the benzodioxole ring .
Stability and Degradation Pathways
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Hydrolytic Degradation : The sulfonylacetamide bond hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, forming piperidine-4-sulfonic acid and N-methylacetamide fragments .
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Photodegradation : UV exposure (λ = 254 nm) induces [2+2] cycloaddition of the acryloyl group, forming a cyclobutane dimer .
Structural Modifications
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Core : Piperidine with sulfonyl and acryloyl-benzo[d][1,3]dioxol-5-yl groups.
- Key Substituents : N-methylacetamide.
- Synthesis: Not explicitly described in evidence, but likely involves coupling reactions similar to those in analogs (e.g., aldehyde condensations ).
Analog 1: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives ()
- Core : Benzamide with thiazolidinedione.
- Key Substituents : N-phenyl group.
- Synthesis : Uses carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
- Comparison: Lacks the piperidine-sulfonyl moiety but shares acryloyl-like linkages.
Analog 2: (E)-2′‑Des-methyl-sulindac Derivative 17c ()
- Core : Indene with pyridinyl-benzo[d][1,3]dioxole.
- Key Substituents : Fluoro group at position 3.
- Synthesis : Aldehyde condensation at 70°C for 3 hours .
- Comparison : Shares the benzo[d][1,3]dioxol-5-yl group but incorporates a pyridine ring and fluorine, which may enhance COX-1 selectivity. The target compound’s sulfonyl group could improve solubility over 17c’s carboxylic acid.
Analog 3: Bichalcone NF-κB Inhibitors ()
- Core : Bichalcone with piperazine or chlorophenyl substituents (Compounds 12–14).
- Key Substituents : Chloro, dichloro, or methoxy groups.
- Synthesis : Yields 53–62% via aldehyde condensations; chlorinated analogs show reduced yields .
- Comparison : The target compound’s piperidine-sulfonyl-acetamide architecture differs from bichalcone’s conjugated ketones. Chlorine substituents in analogs 13–14 enhance cytotoxicity but may reduce solubility compared to the target’s polar sulfonyl and acetamide groups.
Key Observations :
- The benzo[d][1,3]dioxol group is conserved across analogs for aromatic stacking or hydrogen bonding.
- Chlorine or fluorine substituents (e.g., in analogs 13 and patent compounds ) improve target affinity but may complicate synthesis.
- The target’s sulfonyl and acetamide groups likely enhance water solubility over carboxylic acid-containing analogs (e.g., 17c).
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonyl and acetamide groups in the target compound may confer better aqueous solubility than bichalcones (lipophilic) or indene-carboxylic acids .
- Metabolic Stability : N-methylacetamide reduces susceptibility to hydrolysis compared to ester or acid groups in analogs.
- Crystallinity : Fluorinated analogs (e.g., ) exhibit improved solid-state stability, but the target compound’s crystallinity is unconfirmed.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purification methods for synthesizing (E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?
- Methodology : The synthesis typically involves:
Acylation : Reacting a piperidine derivative with 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride under basic conditions (e.g., triethylamine) in anhydrous DMF .
Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides at 0–5°C to minimize side reactions .
Amidation : Coupling with N-methylacetamide via nucleophilic substitution.
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reactions, followed by recrystallization or column chromatography for isolation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Essential Techniques :
- NMR Spectroscopy : 1H and 13C NMR to verify proton environments and carbon frameworks (e.g., benzo[d][1,3]dioxole signals at δ 5.9–6.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion) .
- Infrared (IR) Spectroscopy : Identification of acryloyl (C=O stretch ~1680 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) groups .
- Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the acylation step?
- Experimental Design :
- Variables : Temperature (25–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 molar ratio of piperidine to acryloyl chloride) .
- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables. For example, higher yields (>75%) are achieved in DMF at 40°C with slow reagent addition .
- Monitoring : Real-time reaction tracking via in-line HPLC to terminate at optimal conversion .
Q. What strategies resolve discrepancies in NMR data interpretation for structural confirmation?
- Approaches :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidinyl protons) and assign quaternary carbons .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., (E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl derivatives) to validate chemical shifts .
- Dynamic NMR : Assess rotational barriers in sulfonamide groups if temperature-dependent splitting is observed .
Q. How can molecular docking guide the identification of biological targets for this compound?
- Workflow :
Target Selection : Prioritize receptors (e.g., NF-κB, cyclooxygenase) based on structural analogs with known activity .
Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. For example, the benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets .
Validation : Correlate docking scores with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data in different cell lines?
- Methodology :
- Dose-Response Curves : Test across multiple cell lines (e.g., HEK-293, HeLa) with standardized protocols (e.g., MTT assay at 24/48/72h) .
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and identify cell-cycle arrest phases .
- Control Compounds : Compare with reference drugs (e.g., doxorubicin) to contextualize potency discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
